2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia.
Substitution Reactions:
Thioether Formation: The sulfanyl group is introduced by reacting the imidazole derivative with a thiol compound under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives .
Scientific Research Applications
2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The sulfanyl group may also play a role in the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug with an imidazole core.
Uniqueness
2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is unique due to its specific substitution pattern and the presence of both sulfanyl and methoxy groups. This combination of functional groups may confer distinct chemical and biological properties compared to other imidazole derivatives .
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-5-4-6-18(15(14)2)23-12-11-21-20(23)26-13-19(24)22-16-7-9-17(25-3)10-8-16/h4-12H,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUAIZLKKFDXRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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